molecular formula C11H22ClNO2 B12685003 Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride CAS No. 93804-77-4

Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride

Katalognummer: B12685003
CAS-Nummer: 93804-77-4
Molekulargewicht: 235.75 g/mol
InChI-Schlüssel: NNLKRJIEZYOPNY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride is a quaternary ammonium compound with the molecular formula C11H22ClNO2. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride typically involves the reaction of diethylmethylamine with 2-[(1-oxoallyl)oxy]propyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated equipment to maintain consistency and efficiency. The process includes the purification of the final product to remove any impurities and ensure high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors, modulate enzyme activity, and influence signal transduction pathways. These interactions result in various biological effects, depending on the context and concentration of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diethyl group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions .

Eigenschaften

CAS-Nummer

93804-77-4

Molekularformel

C11H22ClNO2

Molekulargewicht

235.75 g/mol

IUPAC-Name

diethyl-methyl-(2-prop-2-enoyloxypropyl)azanium;chloride

InChI

InChI=1S/C11H22NO2.ClH/c1-6-11(13)14-10(4)9-12(5,7-2)8-3;/h6,10H,1,7-9H2,2-5H3;1H/q+1;/p-1

InChI-Schlüssel

NNLKRJIEZYOPNY-UHFFFAOYSA-M

Kanonische SMILES

CC[N+](C)(CC)CC(C)OC(=O)C=C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.